1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
Description
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) (DSPG) is a saturated phosphatidylglycerol (PG) lipid with two stearic acid (18:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its CAS number is 4537-78-4, and it is typically available in solid form with >98% purity, sourced synthetically for controlled experimental use . DSPG is notable for its role in enhancing respiratory mucus clearance in cystic fibrosis therapy and is widely employed in phospholipid studies, particularly in liposome formulations for drug delivery and membrane interaction research .
Properties
CAS No. |
217939-97-4 |
|---|---|
Molecular Formula |
C42H83O10P |
Molecular Weight |
779.1 g/mol |
IUPAC Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)/t39?,40-/m1/s1 |
InChI Key |
FVJZSBGHRPJMMA-DHPKCYQYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification-Phosphorylation
The most widely adopted method involves sequential esterification of glycerol with stearic acid followed by phosphorylation (Figure 1). Key stages:
Reaction Scheme
sn-Glycerol → 1,2-Distearoyl-sn-glycerol → DSPG (via phosphorylation)
Conditions
- Esterification : Catalyzed by immobilized lipases (e.g., Candida antarctica Lipase B) at 60°C under nitrogen, achieving >98% diacylglycerol yield.
- Phosphorylation : Uses POCl₃ in anhydrous pyridine (molar ratio 1:3) at −10°C to prevent acyl migration.
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | −10°C to 0°C | Prevents hydrolysis |
| POCl₃ Equiv. | 1.2–1.5 | Minimizes byproducts |
| Stearic Acid Purity | ≥99.5% | Reduces side reactions |
Enzymatic Synthesis
Recent advances employ phospholipase D (PLD)-mediated transphosphatidylation for stereocontrol:
Protocol
- Substrate: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Enzyme: Recombinant PLD from Streptomyces chromofuscus
- Reaction: 40 mM DSPC + 1 M rac-glycerol in 50 mM acetate buffer (pH 5.6), 37°C, 24 hr.
Performance Metrics
Industrial-Scale Manufacturing
Continuous Flow Reactor Design
Modern facilities utilize tubular reactors with segmented flow to enhance reproducibility:
System Configuration
- Esterification Module : Supercritical CO₂ as solvent, 250 bar, 70°C
- Phosphorylation Unit : Microreactor with Teflon AF-2400 membrane (pore size 0.2 µm)
- Neutralization : In-line NaOH titration (0.1 M)
Scale-Up Data
| Batch Size (kg) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 10 | 91.2 | 98.7 |
| 100 | 89.8 | 98.1 |
| 1000 | 88.4 | 97.9 |
Analytical Characterization
Purity Assessment
HPLC Conditions
- Column: C18, 250 × 4.6 mm, 5 µm
- Mobile Phase: CHCl₃/MeOH/NH₄OH (80:19.5:0.5 v/v)
- Flow Rate: 1 mL/min
- Detection: ELSD (40°C, N₂ 1.5 L/min)
Typical Chromatogram
| Peak | Retention (min) | Identity |
|---|---|---|
| 1 | 8.2 | 1,3-Distearoyl isomer |
| 2 | 12.7 | DSPG |
| 3 | 15.4 | Unreacted DSPC |
Comparative Synthesis Routes
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Chemical Synthesis | 88–92 | 97–99 | High | 1.0 |
| Enzymatic | 82–89 | 95–97 | Moderate | 3.2 |
| Hybrid (Chemo-Enzymatic) | 90–94 | 98–99 | High | 1.8 |
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, stearic acid, and phospho-glycerol.
Substitution: The phospho-glycerol group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Nucleophilic substitution reactions often involve reagents such as amines or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, stearic acid, and phospho-glycerol.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) has the following chemical characteristics:
- Molecular Formula : CHOP
- Molecular Weight : 801.1 g/mol
- CAS Number : 200880-42-8
- Appearance : White to almost white powder
This compound is a synthetic phospholipid that contains two stearic acid chains and a glycerol backbone with a phosphate group, contributing to its amphiphilic nature.
Membrane Structure Studies
DSPG is extensively used in studying membrane dynamics due to its ability to form lipid bilayers. It helps researchers understand the interactions between lipids and membrane proteins. For instance, studies have shown that the presence of DSPG can influence the activity of membrane proteins involved in drug transport, providing insights into the mechanisms of multidrug resistance in bacteria .
Drug Delivery Systems
DSPG is utilized in formulating liposomes for drug delivery applications. Its high biocompatibility and ability to encapsulate hydrophilic and hydrophobic drugs make it an excellent candidate for targeted delivery systems. A notable case study demonstrated that DSPG liposomes enhanced the bioavailability of anticancer drugs by improving their solubility and stability .
Nanoparticle Stabilization
In nanotechnology, DSPG is used to stabilize nanoparticles due to its surfactant properties. The phospholipid forms a protective layer around nanoparticles, preventing aggregation and enhancing their stability in biological environments. This application is particularly relevant in developing nanocarriers for targeted therapy .
Biosensors Development
DSPG-modified surfaces are employed in biosensor technology, where they facilitate the immobilization of biomolecules. This modification enhances the sensitivity and specificity of biosensors used for detecting various analytes, including pathogens and toxins .
Case Studies
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves its integration into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane trafficking. The compound’s ability to form liposomes also makes it an effective carrier for delivering therapeutic agents to target cells .
Comparison with Similar Compounds
Acyl Chain Length and Saturation
- DSPG ’s long, saturated stearoyl chains confer high melting temperatures, making it ideal for stable liposomes in prolonged drug release .
- DMPG and DPPG , with shorter saturated chains, form less rigid bilayers, facilitating studies on dynamic membrane processes (e.g., antimicrobial peptide insertion) .
- POPG and DOPG contain unsaturated oleoyl chains, increasing membrane fluidity and mimicking bacterial membranes (e.g., E. coli lipid extracts with 23.2% PG content) .
Phase Behavior
- DSPG’s high transition temperature (~55–60°C) ensures bilayer stability at physiological temperatures, whereas DMPG’s fluidity at lower temperatures (~23°C) suits in vitro experiments requiring dynamic lipid phases .
Biological Activity
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), commonly referred to as DSPG, is a phospholipid that plays a significant role in drug delivery systems, particularly in liposomal formulations. Its unique structure, comprising two stearic acid chains and a phosphoglycerol headgroup, allows it to form lipid bilayers essential for encapsulating therapeutic agents.
- Molecular Formula : CHOP
- Molecular Weight : 779.0762 g/mol
- Charge : Neutral
- Stereochemistry : Epimeric with defined stereocenters
DSPG facilitates the formation of liposomes, which are spherical vesicles that can encapsulate drugs. The amphiphilic nature of DSPG enables these liposomes to interact with biological membranes, enhancing drug delivery and bioavailability. The phospholipid's ability to orient itself in aqueous environments leads to the creation of stable lipid bilayers that can protect sensitive compounds from degradation.
Drug Delivery Systems
DSPG is extensively used in the formulation of liposomal drugs, particularly for cancer therapy. For instance, it has been employed in the preparation of polyethylene glycol (PEG)-modified liposomal doxorubicin and oxaliplatin, which are designed to overcome drug resistance in tumors. Studies have shown that these formulations exhibit:
- Increased circulation time : Half-life of approximately 29.1 minutes, significantly longer than traditional chemotherapeutics like cisplatin .
- Targeted delivery : Enhanced accumulation at tumor sites with up to 5-fold higher concentrations compared to free drugs .
Case Studies
- Liposomal Doxorubicin : A study demonstrated that DSPG-based liposomes resulted in high apoptosis induction and DNA adduct formation in cancer cells, showcasing their potential to effectively deliver chemotherapeutic agents while minimizing systemic toxicity .
- Oxaliplatin Formulations : Research indicated that DSPG liposomes could release oxaliplatin selectively in acidic environments typical of tumor tissues, enhancing therapeutic efficacy while reducing side effects associated with systemic administration .
Lipid Composition Impact
A comprehensive investigation into the adsorption of proteins onto DSPG liposomes revealed that the lipid composition significantly affects protein binding and stability. The study found that varying the lipid ratios could optimize the interaction between liposomes and therapeutic proteins, enhancing their effectiveness in drug delivery applications .
Zeta Potential Studies
Zeta potential measurements indicated that DSPG liposomes maintain stability under physiological conditions, which is crucial for their application in vivo. The study highlighted how the charge characteristics influence cellular uptake and distribution within biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
